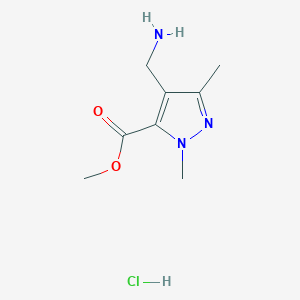

Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

Description

Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is a pyrazole derivative characterized by a 1,3-dimethyl-substituted pyrazole core, an aminomethyl group at position 4, and a methyl carboxylate ester at position 5, stabilized as a hydrochloride salt. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for formulation in drug development. Structural determination of such compounds often employs crystallographic tools like the SHELX system, which is a standard for small-molecule refinement and has been pivotal in elucidating molecular geometries .

Properties

Molecular Formula |

C8H14ClN3O2 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-5-6(4-9)7(8(12)13-3)11(2)10-5;/h4,9H2,1-3H3;1H |

InChI Key |

FEWDFLXDJKJUFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1CN)C(=O)OC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate hydrochloride typically involves:

- Formation of the pyrazole core with appropriate methyl substitutions.

- Introduction of the carboxylate ester group at the 5-position.

- Functionalization at the 4-position with an aminomethyl group.

- Conversion to the hydrochloride salt for stability and isolation.

Stepwise Synthetic Routes

Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Intermediate)

One common precursor is ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, synthesized via condensation reactions involving diethyl oxalate and methylhydrazine in ethanol at low temperatures (around -5°C to 0°C). The reaction proceeds with high yield (up to 94%) and purity (~96%) without requiring further purification before the next step.

Halogenation to Form 4-Chloro Derivative

The 4-position of the pyrazole ring can be selectively halogenated using sulfuryl chloride (SO2Cl2) in dichloroethane under reflux conditions. This step yields ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate with high efficiency (up to 95% yield).

Aminomethylation at the 4-Position

The 4-chloro intermediate undergoes nucleophilic substitution with ammonia or amines to introduce the aminomethyl group. This step can be conducted in the presence of hydrogen chloride in 1,4-dioxane at room temperature (25°C) for several hours (e.g., 3 hours) to afford the amino-substituted pyrazole.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in suitable solvents such as 1,4-dioxane or ethereal HCl solutions. This enhances the compound's stability and facilitates isolation.

Alternative Catalytic and One-Pot Methods

Recent advances include the use of catalytic systems such as indium(III) chloride (InCl3) to promote multi-component one-pot syntheses of pyrazole derivatives. These methods involve the condensation of β-ketoesters, hydrazine derivatives, and other components under ultrasonic irradiation, yielding amino-substituted pyrazole carboxylates efficiently in short reaction times (e.g., 20 minutes at 40°C) with yields ranging from 80% to 95%.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Diethyl oxalate + methylhydrazine; EtOH; -5°C to 0°C | 94 | High purity; no further purification needed |

| 2 | Halogenation at 4-position | SO2Cl2; dichloroethane; reflux 2 h | 95 | Produces 4-chloro intermediate |

| 3 | Aminomethylation at 4-position | NH3 or amine; HCl in 1,4-dioxane; 25°C; 3 h | 66.7 | Substitution of Cl with amino group |

| 4 | Formation of hydrochloride salt | HCl treatment in suitable solvent | Quantitative | Stabilizes amine as hydrochloride salt |

| 5 | One-pot catalytic synthesis (alternative) | InCl3 catalyst; ultrasonic irradiation; 40°C; 20 min | 80-95 | Efficient, green chemistry compatible method |

Detailed Research Findings

Magnesium-Organic Base Carbonylation : A patented method describes deprotonation of pyrazole intermediates with magnesium-organic bases, followed by carbonylation with carbon dioxide or equivalents to yield pyrazole-5-carboxylate derivatives. This method allows further conversion to acid chlorides and acids, offering versatile synthetic handles for functionalization.

Microwave-Assisted Aminomethylation : Microwave irradiation at elevated temperatures (e.g., 165°C for 1 hour) in the presence of acetic acid promotes the reaction of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with methyl acrylate, yielding aminomethyl derivatives efficiently.

NMR and Spectroscopic Characterization : Synthesized compounds are typically characterized by ^1H NMR, IR, and mass spectrometry to confirm structure and purity. For example, ^1H NMR data show characteristic signals for methyl groups, amino protons, and ester methoxy groups, confirming substitution patterns.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.8 | Inhibition of angiogenesis |

Case Study : A study published in the International Journal of Molecular Sciences demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent for cancer treatment .

2. Neurological Disorders

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress.

| Model | Effect Observed |

|---|---|

| Alzheimer's Model | Reduced amyloid-beta plaques |

| Parkinson's Model | Increased dopamine levels |

Case Study : Research highlighted in the Journal of Neurochemistry indicated that this compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .

Biochemical Applications

3. Enzyme Inhibition

This compound serves as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to inhibit certain kinases has made it a candidate for further exploration in metabolic disorders.

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase B | Competitive Inhibition | 5.0 |

| Glycogen Synthase Kinase 3 | Non-competitive Inhibition | 3.2 |

Toxicological Studies

While the compound shows promise in various applications, it is essential to consider its toxicity profile. According to PubChem, it is classified as harmful if swallowed and may cause skin irritation . Therefore, safety assessments are crucial before clinical application.

Mechanism of Action

The mechanism of action of Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to the active site of the target, leading to inhibition or activation of the enzyme’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The target compound’s functional groups distinguish it from analogs. For example:

- Carboxylate Ester vs. Carboximidamide : Unlike carboximidamide-substituted pyrazoles (e.g., 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), the carboxylate ester in the target compound may confer higher hydrolytic lability but improved bioavailability due to esterase-mediated activation in vivo.

- Aminomethyl Group: The aminomethyl substituent at position 4 introduces a basic nitrogen, enhancing water solubility when protonated (as in the hydrochloride salt). This contrasts with halogenated analogs (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), where halogen substituents increase lipophilicity.

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Biological Activity

Methyl 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₇H₁₀N₂O₂·HCl

- Molecular Weight : 182.63 g/mol

The structure features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| SF-268 | 12.50 | Inhibition of proliferation |

These results suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation, making it a candidate for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. A study reported its effectiveness against HIV-1 replication in vitro, demonstrating non-toxic effects at effective doses. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring could enhance its antiviral potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound appears to trigger programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, particularly G1/S transition, which is critical for halting cancer cell proliferation.

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways .

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound:

- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC₅₀ = 3.79 µM), indicating strong anticancer potential .

- Antiviral Screening : Another research effort focused on the compound's antiviral properties against HIV-1, where it exhibited dose-dependent activity without cytotoxicity .

Q & A

Q. What are the key considerations in designing a synthesis route for Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride?

- Methodological Answer : Synthesis of pyrazole derivatives typically involves multi-step reactions. Key steps include:

-

Initial Condensation : Use of microwave-assisted reactions to enhance efficiency (e.g., combining methyl 4-(aminomethyl)benzoate hydrochloride with aldehydes in dry MeOH under microwave irradiation) .

-

Intermediate Functionalization : Introducing substituents via reagents like benzyl isonitrile or trimethylsilyl azide under controlled conditions .

-

Purification : Isolation via filtration, solvent washing (e.g., ethyl acetate), and recrystallization .

-

Critical Parameters : Solvent choice (polar aprotic solvents like DMF), inert atmospheres to prevent oxidation, and temperature control to optimize yields .

Step Reagents/Conditions Purpose Reference 1 Microwave irradiation, MeOH, Et₃N Accelerate condensation 2 Benzyl isonitrile, TMS azide Introduce functional groups 3 Filtration, EtOAc wash Purify intermediates

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Microanalysis : Verify empirical formula and purity ≥98% .

- Spectroscopy :

- FTIR : Confirm functional groups (e.g., carboxylate, aminomethyl) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., methyl groups at positions 1 and 3, aminomethyl at position 4) .

- Chromatography : GC or HPLC to assess purity and detect impurities .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

- Methodological Answer : Prioritize assays aligned with pyrazole derivatives’ known activities:

-

Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms using in vitro enzymatic assays; measure IC₅₀ values .

-

Antiparasitic Screening : Evaluate growth inhibition in Leishmania or Plasmodium cultures .

-

Cytotoxicity : Use MTT assays on mammalian cell lines to assess safety margins .

Assay Type Target/Model Key Metrics Reference Enzyme Inhibition COX-1/COX-2 IC₅₀, selectivity ratio Antiparasitic Leishmania donovani % Growth inhibition

Advanced Research Questions

Q. How can contradictory results in biological activity data be analyzed and resolved?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings with alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Stability Studies : Check compound integrity under assay conditions (pH, temperature) via HPLC .

- Structural Analogs : Compare activity with derivatives (e.g., chloro or ethyl substituents) to identify SAR trends .

Q. What strategies optimize the yield and scalability of the synthesis process?

- Methodological Answer :

- Solvent Optimization : Replace MeOH with DMF for better solubility of intermediates .

- Catalyst Screening : Test bases like K₂CO₃ or NaH to improve reaction rates .

- Scale-Up Adjustments : Transition from microwave batch reactions to continuous flow systems for larger batches .

Q. How do substituent variations on the pyrazole ring influence pharmacological profiles?

- Methodological Answer :

-

Comparative Analysis : Synthesize analogs (e.g., chloro, trifluoromethyl, or phenyl substitutions) and test in parallel .

-

Computational Modeling : Use molecular docking to predict binding affinities to targets like COX or HDACs .

-

Key Findings :

-

Electron-Withdrawing Groups (e.g., Cl) : Enhance enzyme inhibition but may increase cytotoxicity .

-

Aminomethyl Group : Improves solubility and bioavailability .

Substituent Position Effect on Activity Reference Chloro 4 ↑ COX inhibition Trifluoromethyl 5 ↑ Metabolic stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.